8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-12-11-13(2)25(20-12)17-19-15-14(21(17)3)16(26)24(18(27)22(15)4)6-5-23-7-9-28-10-8-23/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMULOUQIATKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article aims to summarize the available data on its biological activity, including case studies and research findings.
- Molecular Formula : C17H24N6O2
- Molecular Weight : 352.42 g/mol
- CAS Number : 510717-15-4
The compound is believed to exert its effects through multiple pathways. Its structure suggests potential interactions with various biological targets, particularly enzymes involved in metabolic processes and signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested (e.g., A375 melanoma cells showed an IC50 of 15 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| A375 | 15 |
| M14 | 20 |
| RPMI7951 | 25 |
These results indicate that the compound may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating a potential application in treating inflammatory diseases .
Case Studies
- Study on Melanoma Cells : A study conducted by Bai et al. (2021) reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in A375 melanoma cells. The mechanism was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways .
- Inflammation Model : Another study evaluated the compound's effect on LPS-induced inflammation in RAW264.7 macrophages. The results showed a marked decrease in nitric oxide production and downregulation of inflammatory markers .
Research Findings
Research has demonstrated that structural modifications can enhance the biological activity of similar compounds. For instance, substituents on the pyrazole ring have been shown to influence potency against cancer cell lines significantly .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this class of compounds. Modifications at specific positions on the pyrazole or purine rings may lead to improved selectivity and reduced toxicity.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The compound’s structural analogs differ primarily in substituents at the 1-, 3-, 7-, and 8-positions. Key comparisons include:
Key Observations :
- Morpholinoethyl vs. This difference likely impacts membrane permeability and target engagement .
- Pyrazolyl vs.
Research Findings and Methodological Considerations
Crystallographic Characterization
The morpholinoethyl group’s conformational flexibility may complicate crystallinity, necessitating high-resolution data for accurate refinement.
Spectroscopic Data Gaps
- Target Compound: Lacks reported NMR or IR spectra in the evidence, but its pyrazolyl and morpholinoethyl groups would show characteristic signals (e.g., pyrazole C-H ~7.5–8.5 ppm in ¹H NMR; morpholine N-O stretch ~1100 cm⁻¹ in IR).
- Analog from : Demonstrates rigorous HRMS validation (mass accuracy <5 ppm), a standard the target compound would need to meet for publication .
Q & A
Q. Table 1. Structural Analogs and Biological Activities
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| 8-(4-ethylpiperazin-1-yl) | Antiviral (HCV replication ↓) | |
| 8-(imidazol-1-ylpropyl) | Protein kinase inhibition | |
| 8-(4-hydroxybenzylidene) | Antioxidant/anti-inflammatory |
Q. Table 2. Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes C8 substitution |
| Solvent (DMF:THF) | 3:1 ratio | Reduces byproduct formation |
| Reaction Time | 12–16 hours | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
